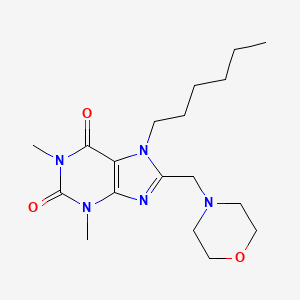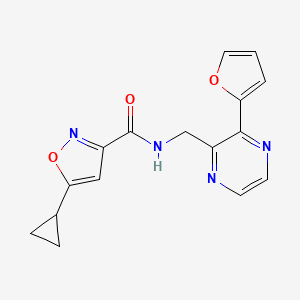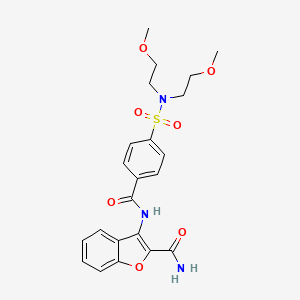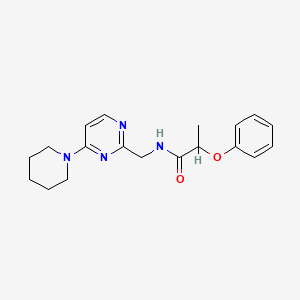
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, suggests that this compound may exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting a suitable nitrile with a formamide derivative under acidic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperidine.
Attachment of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to form the phenoxy group.
Formation of the propanamide linkage: The final step involves the reaction of the intermediate compound with a propanoyl chloride derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine and pyrimidine moieties suggest that the compound may bind to receptors or enzymes, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
- 2-phenoxy-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)propanamide
- 2-phenoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- 2-phenoxy-N-((4-(piperazin-1-yl)pyrimidin-2-yl)methyl)propanamide
Uniqueness
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is unique due to the specific combination of the piperidine and pyrimidine moieties, which may confer distinct biological activities compared to its analogs. The presence of the phenoxy group also adds to its uniqueness, potentially affecting its pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
2-phenoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-16-8-4-2-5-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-6-3-7-13-23/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQNWLJOGLGLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CC(=N1)N2CCCCC2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
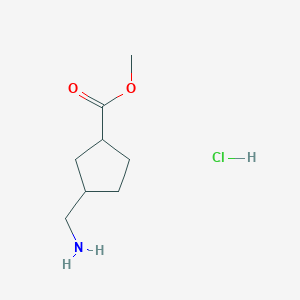
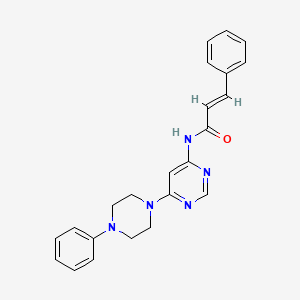
![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)
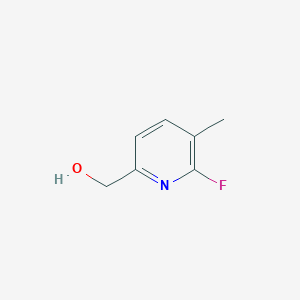
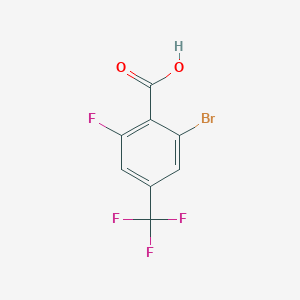
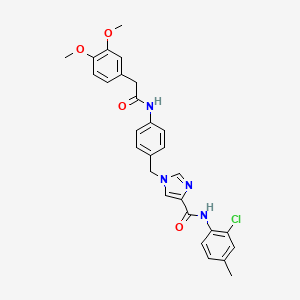
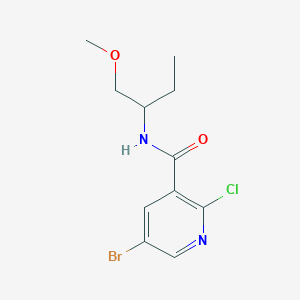
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
